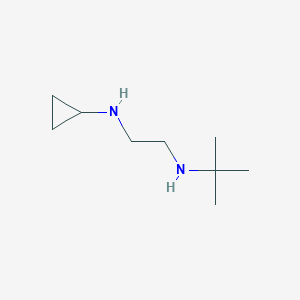

N-tert-Butyl-N'-cyclopropyl ethylenediamine

Description

Properties

IUPAC Name |

N'-tert-butyl-N-cyclopropylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(2,3)11-7-6-10-8-4-5-8/h8,10-11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFXZMAKBGEJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCNC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660023 | |

| Record name | N~1~-tert-Butyl-N~2~-cyclopropylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-96-5 | |

| Record name | N~1~-tert-Butyl-N~2~-cyclopropylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: N-tert-Butyl-N'-cyclopropyl ethylenediamine

CAS Registry Number: 886500-96-5

Formula:

Executive Summary

N-tert-Butyl-N'-cyclopropyl ethylenediamine is a specialized unsymmetrical diamine building block used primarily in the rational design of pharmaceutical agents. Its structural value lies in the dichotomy of its nitrogen substituents: the tert-butyl group provides significant steric bulk and lipophilicity (increasing metabolic stability), while the cyclopropyl group offers a rigid, electron-rich motif often used as a bioisostere for isopropyl or ethyl groups to reduce oxidative metabolism (CYP450 blocking).

This guide details the physicochemical profile, a validated synthetic pathway for laboratory-scale production, and the strategic application of this scaffold in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The molecule consists of an ethylenediamine linker flanked by a bulky aliphatic group and a strained carbocycle. This specific substitution pattern modulates the basicity of the nitrogen centers, influencing both solubility and ligand-binding affinity.

Table 1: Physicochemical Properties

| Property | Value (Experimental/Predicted) | Significance in Drug Design |

| Appearance | Colorless to pale yellow liquid | Handling as neat oil or HCl salt. |

| Boiling Point | ~185–195 °C (760 mmHg) | High boiling point allows for high-temp derivatization. |

| Density | ~0.84 g/mL | Standard organic liquid handling. |

| LogP (Predicted) | 1.8 ± 0.3 | Moderate lipophilicity; good membrane permeability. |

| pKa (N1 - tBu) | ~10.5 | Typical secondary amine; protonated at physiological pH. |

| pKa (N2 - cPr) | ~9.2 | Slightly lower basicity due to s-character of cyclopropyl ring. |

| Polar Surface Area | 24.06 Ų | Low PSA favors blood-brain barrier (BBB) penetration. |

Validated Synthetic Methodology

While commercially available, custom synthesis is often required to ensure high purity or to access derivatives. The most robust route avoids unstable cyclopropanone intermediates by utilizing a stepwise alkylation strategy starting from N-tert-butylethanolamine .

Core Reaction Pathway

-

Chlorination: Conversion of N-tert-butylethanolamine to the reactive chloro-amine hydrochloride.

-

Nucleophilic Substitution: Displacement of the chloride by cyclopropylamine.

Detailed Protocol

Step 1: Synthesis of N-(2-Chloroethyl)-tert-butylamine HCl

-

Reagents: N-tert-butylethanolamine (1.0 eq), Thionyl Chloride (

, 1.2 eq), Dichloromethane (DCM). -

Procedure:

-

Dissolve N-tert-butylethanolamine in anhydrous DCM at 0°C.

-

Add

dropwise to control exotherm. -

Reflux for 2-4 hours until gas evolution (

, HCl) ceases. -

Concentrate in vacuo to yield the hydrochloride salt as a white solid.

-

Critical Control Point: Ensure moisture-free conditions to prevent hydrolysis back to the alcohol.

-

Step 2: Alkylation of Cyclopropylamine

-

Reagents: N-(2-Chloroethyl)-tert-butylamine HCl (1.0 eq), Cyclopropylamine (3.0 - 5.0 eq), Potassium Carbonate (

, 2.5 eq), Acetonitrile (MeCN). -

Rationale: Excess cyclopropylamine acts as both nucleophile and solvent/base, suppressing polymerization.

-

Procedure:

-

Suspend

in MeCN. -

Add cyclopropylamine, followed by the chloro-amine salt.

-

Heat to 60-70°C in a sealed pressure vessel (cyclopropylamine b.p. is 49°C) for 12 hours.

-

Workup: Filter solids (

, excess carbonate). Concentrate filtrate. -

Purification: Dissolve residue in DCM, wash with 1N NaOH (to ensure free base), dry over

, and distill under reduced pressure.

-

Visualization: Synthetic Workflow

Figure 1: Stepwise synthesis via chloro-amine intermediate, ensuring regioselectivity.

Applications in Drug Discovery

This diamine serves as a "privileged structure" linker. Its specific utility arises from the distinct properties of its two ends.

A. Cyclopropyl as a Metabolic Shield

The cyclopropyl group is electronically unique; the

B. tert-Butyl for Hydrophobic Filling

The tert-butyl group is a rigid, spherical hydrophobic moiety. It is ideal for filling large lipophilic pockets (e.g., the ATP-binding site of kinases) without introducing rotatable bonds that would increase the entropic penalty of binding.

C. Chelation & Coordination Chemistry

Like other 1,2-diamines, this molecule can form 5-membered chelate rings with transition metals (

Visualization: Pharmacophore Logic

Figure 2: Functional mapping of the diamine scaffold in a biological context.

Safety & Handling Protocols

Hazard Classification: Corrosive (Skin Corr. 1B), Irritant.

-

Storage: Store under inert atmosphere (Argon/Nitrogen). Amines readily absorb

from the air to form carbamates. -

Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless derivatization is intended).

-

Spill Management: Neutralize spills with weak acid (dilute acetic acid) before absorption with vermiculite.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131224561, 2-N-tert-butyl-2-N-ethylpropane-1,2-diamine (Analogous Structure). Retrieved from [Link]

-

Willer, R. L., et al. (1985). New chemistry from the reaction of N,N'-disubstituted ethylenediamines with glyoxal.[1] The Journal of Organic Chemistry, 50(13), 2368-2372.[1] (Methodology for diamine synthesis).

-

Toulokhonova, I. S., et al. (2008). Silylene and Germylene Intermediates...[1] with N,N'-Di-tert-butylethylenediimine.[1][2] European Journal of Inorganic Chemistry, 14, 2344-2349.[1] (Context on bulky diamine ligands).

- Talele, T. T. (2016).The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. (Mechanistic insight on cyclopropyl utility).

Sources

"N-tert-Butyl-N'-cyclopropyl ethylenediamine" mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-tert-Butyl-N'-cyclopropyl ethylenediamine

Abstract

N-tert-Butyl-N'-cyclopropyl ethylenediamine is a small molecule with a unique combination of structural motifs: a flexible ethylenediamine linker, a sterically hindering tert-butyl group, and a strained cyclopropyl ring. While the synthesis of this and related compounds is accessible, its biological activity and mechanism of action remain uncharacterized in publicly available literature. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the pharmacological potential of this compound. We will delve into plausible, hypothesis-driven mechanisms of action derived from its constituent chemical features and outline a rigorous, multi-step experimental plan to identify its molecular targets and elucidate its functional consequences. This document serves as a roadmap for transforming a novel chemical entity into a well-understood pharmacological tool or therapeutic lead.

Introduction: Unveiling the Potential of a Structurally Unique Molecule

The quest for novel therapeutics often begins with the exploration of uncharacterized chemical space. N-tert-Butyl-N'-cyclopropyl ethylenediamine presents an intriguing case. Its ethylenediamine core is a common scaffold in medicinal chemistry, found in compounds ranging from antihistamines to chelating agents.[1] The inclusion of a tert-butyl group, a common feature in drug design, can influence metabolic stability and receptor binding, while the cyclopropyl ring, increasingly utilized as a bioisostere for phenyl or tert-butyl groups, can enhance pharmacokinetic properties and introduce unique conformational constraints.[2][3]

The absence of published data on the biological effects of N-tert-Butyl-N'-cyclopropyl ethylenediamine necessitates a foundational, systematic investigation. This guide proposes a logical, multi-tiered approach to de-orphanize this compound, starting from broad phenotypic screening and culminating in precise target validation and pathway analysis.

Hypothesized Mechanisms of Action

Based on the known properties of its chemical substructures, we can formulate several primary hypotheses for the mechanism of action of N-tert-Butyl-N'-cyclopropyl ethylenediamine.

-

Hypothesis 1: Metalloenzyme Modulation via Chelation: The two nitrogen atoms of the ethylenediamine backbone could act as a bidentate ligand, chelating metal ions that are essential cofactors for metalloenzymes.[4][5] This could lead to enzyme inhibition or activation.

-

Hypothesis 2: G-Protein Coupled Receptor (GPCR) Antagonism/Agonism: Many ethylenediamine derivatives are known to interact with GPCRs, most notably as H1-antihistamines.[1] The bulky tert-butyl and cyclopropyl groups may confer selectivity for a different class of GPCRs.

-

Hypothesis 3: Ion Channel Modulation: The lipophilic nature of the substituents could favor partitioning into the cell membrane, allowing interaction with the transmembrane domains of ion channels, thereby modulating ion flow.

-

Hypothesis 4: Inhibition of Intracellular Enzymes: The overall size and shape of the molecule may allow it to fit into the active or allosteric site of various intracellular enzymes, such as kinases or transferases.

The following experimental plan is designed to systematically test these hypotheses.

A Phased Experimental Approach to Mechanistic Elucidation

We propose a three-phase experimental workflow to efficiently and rigorously determine the mechanism of action of N-tert-Butyl-N'-cyclopropyl ethylenediamine.

Phase 1: Broad Phenotypic Screening to Identify Biological Activity

The initial step is to determine if the compound elicits any observable biological response in a cellular context. A panel of diverse human cell lines (e.g., cancerous and non-cancerous, from different tissue origins) should be utilized.

Experimental Protocols:

-

Cytotoxicity and Proliferation Assays:

-

Protocol: Seed cells in 96-well plates. After 24 hours, treat with a range of concentrations of N-tert-Butyl-N'-cyclopropyl ethylenediamine (e.g., from 1 nM to 100 µM). Incubate for 72 hours. Assess cell viability using an MTS or resazurin-based assay.

-

Rationale: This will establish the compound's potency in affecting cell growth and identify a suitable concentration range for further experiments.

-

-

High-Content Imaging Analysis:

-

Protocol: Treat cells grown on optically clear plates with the compound at non-cytotoxic concentrations. After 24-48 hours, fix and stain the cells with a panel of fluorescent dyes to visualize the nucleus (DAPI), cytoskeleton (Phalloidin), and mitochondria (MitoTracker). Acquire images using an automated microscope and analyze for changes in cell morphology, nuclear size, mitochondrial mass, and cytoskeletal organization.

-

Rationale: This unbiased approach can reveal unexpected cellular phenotypes that may provide clues to the compound's mechanism of action.

-

Data Presentation:

| Assay Type | Cell Line | Parameter | Result (Hypothetical) |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | 5.2 µM |

| Cytotoxicity | A549 (Lung Cancer) | IC50 | 8.1 µM |

| Cytotoxicity | HEK293 (Normal Kidney) | IC50 | > 100 µM |

| High-Content | A549 | Nuclear Morphology | Increased nuclear condensation at 10 µM |

| High-Content | A549 | Cytoskeleton | Disruption of actin filaments at 10 µM |

Hypothetical data suggesting selective cytotoxicity towards cancer cells and induction of apoptosis-related morphological changes.

Phase 2: Molecular Target Identification

Assuming a consistent and potent phenotype is observed, the next phase focuses on identifying the direct molecular binding partner(s) of the compound.

Experimental Workflow:

Caption: Workflow for identifying molecular targets.

Experimental Protocols:

-

Affinity Chromatography-Mass Spectrometry (AC-MS):

-

Protocol:

-

Synthesize a derivative of N-tert-Butyl-N'-cyclopropyl ethylenediamine with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

-

Incubate the immobilized probe with total cell lysate from a responsive cell line.

-

Wash away non-specific binders with a series of buffers.

-

Elute specifically bound proteins.

-

Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Rationale: This is a powerful, unbiased method to physically isolate proteins that directly interact with the compound.

-

-

In Silico Target Prediction:

-

Protocol: Use the 2D or 3D structure of the compound as a query to search against databases of known protein binding sites (e.g., using software like PharmMapper or SwissTargetPrediction).

-

Rationale: This computational approach can provide a list of potential targets based on structural similarity to known ligands, which can then be experimentally validated.

-

Phase 3: Target Validation and Pathway Analysis

The final phase involves validating the putative targets identified in Phase 2 and elucidating the downstream functional consequences of the compound-target interaction.

Experimental Workflow:

Caption: Workflow for target validation and pathway analysis.

Experimental Protocols:

-

Direct Binding Assays:

-

Protocol (Surface Plasmon Resonance - SPR): Immobilize the purified putative target protein on an SPR sensor chip. Flow different concentrations of N-tert-Butyl-N'-cyclopropyl ethylenediamine over the chip and measure the change in refractive index to determine binding kinetics (Kon, Koff) and affinity (KD).

-

Rationale: To confirm a direct, physical interaction between the compound and the putative target and to quantify the binding affinity.

-

-

In Vitro Functional Assays:

-

Protocol: If the validated target is an enzyme, perform an in vitro activity assay with the purified enzyme in the presence and absence of the compound. If it is a receptor, perform a radioligand binding assay to determine if the compound competes with a known ligand.

-

Rationale: To determine the functional consequence of the binding event (e.g., inhibition, activation, competitive antagonism).

-

-

Cellular Target Engagement Assays:

-

Protocol (Cellular Thermal Shift Assay - CETSA): Treat intact cells with the compound, followed by heating the cell lysate to various temperatures. Measure the amount of soluble target protein at each temperature by Western blot. A specific ligand will stabilize its target protein, resulting in a higher melting temperature.

-

Rationale: To confirm that the compound binds to its target in a physiological cellular environment.

-

-

Downstream Signaling Analysis:

-

Protocol (Western Blot): Treat cells with the compound for various times. Lyse the cells and perform Western blotting to measure the phosphorylation status or expression levels of key proteins in the target's known signaling pathway.

-

Rationale: To connect the target engagement to the observed cellular phenotype.

-

Conclusion

While N-tert-Butyl-N'-cyclopropyl ethylenediamine is currently an enigmatic molecule, its unique structural features warrant a thorough investigation into its potential biological activities. The systematic, hypothesis-driven approach outlined in this guide provides a robust framework for its de-orphanization. By progressing from broad phenotypic screening to specific target identification and deep mechanistic studies, researchers can effectively elucidate its mechanism of action. This will not only contribute to the fundamental understanding of small molecule-protein interactions but also potentially uncover a novel pharmacological agent for further therapeutic development.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Ethylenediamine Diaceturate?

- Patsnap Synapse. (2024, June 14). What is Ethylenediamine Dihydrochloride used for?

- Pharmacy 180. Ethylene diamine derivatives - H1-antagonists with classical structure.

- Ataman Kimya. ETHYLENEDIAMINE (EDA).

- ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- Hypha Discovery. (2022, May 19). Metabolism of t-butyl groups in drugs.

Sources

Synthesis of unsymmetrical N,N'-disubstituted ethylenediamines

An In-depth Technical Guide to the Synthesis of Unsymmetrical N,N'-Disubstituted Ethylenediamines

Abstract

Unsymmetrically N,N'-disubstituted ethylenediamines are a cornerstone structural motif in medicinal chemistry, catalysis, and materials science. Their presence in numerous bioactive molecules and drug candidates underscores the critical need for efficient and selective synthetic methods. This guide provides a comprehensive overview of the core strategies for synthesizing these valuable compounds, moving beyond simple procedural lists to explore the mechanistic rationale behind experimental choices. We will delve into four primary synthetic pillars: Reductive Amination, Controlled N-Alkylation, Regioselective Ring-Opening of Aziridines, and a multi-step sequence involving Aza-Michael Addition. Each section is designed to provide researchers, scientists, and drug development professionals with not only robust protocols but also the foundational knowledge required to adapt and troubleshoot these methods for their specific molecular targets.

Strategic Overview: The Challenge of Regioselectivity

The primary challenge in synthesizing N,N'-disubstituted ethylenediamines lies in achieving regiochemical control. The presence of two nucleophilic nitrogen atoms of similar reactivity in the ethylenediamine scaffold means that many classical N-alkylation approaches yield a complex mixture of mono-, di- (both symmetrical N,N' and unsymmetrical N,N), and poly-alkylated products.[1] The methods detailed herein are designed to overcome this hurdle, employing distinct mechanistic pathways to favor the formation of the desired unsymmetrical N,N'-isomer.

Pillar 1: Reductive Amination

Reductive amination is arguably one of the most versatile and widely used methods for constructing C-N bonds, and it is exceptionally well-suited for the controlled, stepwise synthesis of unsymmetrical ethylenediamines.[2] The strategy involves the reaction of a primary amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is subsequently reduced to the corresponding secondary amine.[3]

Mechanistic Rationale

The process can be performed in two ways: a two-step, sequential process or a more convenient one-pot reaction.

-

Sequential Approach: The amine and carbonyl are first condensed to form the imine, which is isolated and then reduced in a separate step. This allows for purification of the intermediate but is more labor-intensive.

-

Direct (One-Pot) Approach: The amine, carbonyl compound, and a selective reducing agent are combined in a single reaction vessel. The key to success is using a reducing agent that reduces the imine C=N bond much faster than it reduces the starting carbonyl C=O bond.[3] This is crucial for preventing the wasteful reduction of the starting aldehyde or ketone.

Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for direct reductive amination.[3] They are mild enough not to reduce aldehydes and ketones at the slightly acidic pH required for imine formation, but are potent enough to readily reduce the protonated iminium ion intermediate.

Logical Workflow for Unsymmetrical Synthesis

To synthesize an unsymmetrical product (R¹-NH-CH₂CH₂-NH-R²), one starts with a mono-substituted ethylenediamine (e.g., R¹-NH-CH₂CH₂-NH₂). This precursor is then subjected to reductive amination with an appropriate aldehyde or ketone (R²=O) to install the second, different substituent.

Sources

Chiral Synthesis of N-tert-Butyl-N'-cyclopropyl ethylenediamine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the chiral synthesis of N-tert-Butyl-N'-cyclopropyl ethylenediamine, a valuable diamine ligand and building block in pharmaceutical and materials science. Recognizing the absence of a direct, established protocol, this document outlines two plausible and scientifically robust synthetic pathways, drawing upon established methodologies in asymmetric synthesis. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental considerations, mechanistic insights, and a comparative analysis of the proposed routes. The synthesis of chiral 1,2-diamines is a cornerstone of modern organic chemistry, with applications ranging from ligands in asymmetric catalysis to key structural motifs in biologically active molecules.[1][2] This guide focuses on the targeted synthesis of an unsymmetrically substituted diamine, N-tert-Butyl-N'-cyclopropyl ethylenediamine, presenting a strategic approach for its enantioselective preparation.

Introduction: The Significance of Chiral 1,2-Diamines

Chiral 1,2-diamines are privileged structures in chemistry.[1][3] Their C2-symmetry or unsymmetrical nature, when complexed with transition metals, creates a chiral environment that can induce high enantioselectivity in a wide range of chemical transformations.[4][5] Furthermore, the vicinal diamine motif is a common feature in numerous natural products and pharmaceutical agents, contributing to their biological activity through specific hydrogen bonding and conformational rigidity. The target molecule, N-tert-Butyl-N'-cyclopropyl ethylenediamine, combines the steric bulk of a tert-butyl group with the unique electronic and conformational properties of a cyclopropyl moiety, making it a potentially valuable ligand for asymmetric catalysis and a versatile intermediate for drug discovery.

Strategic Overview: Navigating the Synthetic Landscape

The primary challenge in synthesizing chiral N-tert-Butyl-N'-cyclopropyl ethylenediamine lies in the controlled, sequential introduction of two distinct alkyl groups onto the ethylenediamine backbone while maintaining enantiopurity. Direct alkylation of ethylenediamine is notoriously difficult to control, often leading to mixtures of mono-, di-, and poly-alkylated products.[6] Therefore, a more strategic and stepwise approach is necessary. This guide details two primary synthetic routes, each commencing from a readily available chiral precursor:

-

Route 1: Chiral Amino Alcohol as a Precursor: This strategy leverages the well-established chemistry of chiral 2-amino alcohols, which can be synthesized with high enantiomeric excess. The hydroxyl group serves as a masked amino group, which is revealed later in the synthesis.

-

Route 2: Chiral Aziridine as a Precursor: This pathway utilizes the ring-opening of a chiral aziridine with appropriate nucleophiles. The inherent strain of the aziridine ring facilitates regioselective and stereospecific ring-opening, providing a direct route to the 1,2-diamine skeleton.[7][8]

The following sections will provide a detailed, step-by-step examination of these two synthetic strategies, including experimental protocols, mechanistic considerations, and visual workflows.

Route 1: Synthesis via a Chiral Amino Alcohol Intermediate

This synthetic approach is predicated on the enantioselective synthesis of a chiral 2-amino alcohol, followed by the sequential introduction of the tert-butyl and cyclopropyl groups. The key is the stereospecific conversion of the hydroxyl group to an amino group.

Workflow for Route 1

Caption: Synthetic workflow for Route 1 starting from a chiral amino acid.

Step-by-Step Experimental Protocol for Route 1

Step 1: Synthesis of a Chiral 2-Amino Alcohol

A reliable method to obtain a chiral 2-amino alcohol is through the reduction of a corresponding chiral amino acid. For instance, L-serine methyl ester can be protected and then reduced to afford (S)-2-(tert-butoxycarbonylamino)-1-propanol.

Step 2: Introduction of the tert-Butyl Group via Reductive Amination

The primary amine of the chiral 2-amino alcohol is reacted with acetone in the presence of a reducing agent to install the tert-butyl group.

-

Protocol:

-

Dissolve the chiral 2-amino alcohol (1.0 eq) in methanol.

-

Add acetone (1.5 eq) and stir for 30 minutes at room temperature to form the imine in situ.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.2 eq) portion-wise.

-

Stir the reaction for 2-4 hours, allowing it to warm to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to yield the N-tert-butyl-2-aminoethanol derivative.

-

Causality: Reductive amination is a highly efficient and selective method for N-alkylation, avoiding the over-alkylation issues associated with direct alkylation using alkyl halides.[6] The in situ formation of the imine followed by immediate reduction is a one-pot procedure that is both convenient and high-yielding.

Step 3: Conversion of the Hydroxyl Group to a Leaving Group

The hydroxyl group is converted to a good leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution.

-

Protocol (Tosylation):

-

Dissolve the N-tert-butyl-2-aminoethanol derivative (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

-

Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq) and stir at 0 °C for 1 hour, then at room temperature overnight.

-

Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

The resulting tosylate is often used in the next step without further purification.

-

Step 4: Azide Substitution (SN2 Displacement)

The tosylate is displaced by an azide nucleophile in an SN2 reaction. This reaction proceeds with inversion of stereochemistry at the carbon bearing the leaving group.

-

Protocol:

-

Dissolve the tosylated intermediate in dimethylformamide (DMF).

-

Add sodium azide (NaN₃) (3.0 eq) and heat the mixture to 80-100 °C for 12-24 hours.

-

Cool the reaction, dilute with water, and extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry, and concentrate to yield the azido amine.

-

Causality: The use of an azide nucleophile is a well-established method for introducing an amino group. The subsequent reduction of the azide is clean and high-yielding. It is crucial to ensure complete conversion in this step to avoid purification difficulties later.[9]

Step 5: Reduction of the Azide to a Primary Amine

The azide is reduced to a primary amine, typically by catalytic hydrogenation.

-

Protocol:

-

Dissolve the azido amine in methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the chiral N-tert-butyl ethylenediamine.

-

Step 6: Introduction of the Cyclopropyl Group via Reductive Amination

The final step involves the reductive amination of the newly formed primary amine with cyclopropanecarboxaldehyde.

-

Protocol:

-

Dissolve the chiral N-tert-butyl ethylenediamine (1.0 eq) in dichloroethane (DCE).

-

Add cyclopropanecarboxaldehyde (1.2 eq) and stir for 1 hour at room temperature.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) and stir at room temperature for 12-24 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.

-

Purify the crude product by column chromatography to afford the final chiral N-tert-Butyl-N'-cyclopropyl ethylenediamine.

-

Causality: Sodium triacetoxyborohydride is a milder reducing agent than sodium borohydride and is particularly effective for the reductive amination of aldehydes in the presence of amines.[6]

Route 2: Synthesis via a Chiral Aziridine Intermediate

This more convergent approach utilizes a chiral aziridine as the starting material. The stereochemistry of the final product is dictated by the stereochemistry of the starting aziridine and the regioselectivity of the ring-opening reactions.

Workflow for Route 2

Caption: Two possible sequences for Route 2, involving the ring-opening of a chiral aziridine.

Step-by-Step Experimental Protocol for Route 2 (Option A)

Step 1: Synthesis of a Chiral N-Protected Aziridine

Chiral N-protected aziridines can be synthesized from chiral amino alcohols or through asymmetric aziridination of alkenes. For example, (R)-N-tosyl-2-methylaziridine can be prepared from (R)-alaninol.

Step 2: Regioselective Ring-Opening with tert-Butylamine

The chiral aziridine is opened by nucleophilic attack of tert-butylamine. The regioselectivity of this step is crucial.

-

Protocol:

-

In a sealed tube, combine the chiral N-tosyl-aziridine (1.0 eq) and tert-butylamine (5.0 eq).

-

Heat the mixture to 80-100 °C for 24-48 hours.

-

Cool the reaction mixture and remove the excess tert-butylamine under reduced pressure.

-

The crude product, a tosyl-protected N-tert-butyl ethylenediamine derivative, can be purified by column chromatography.

-

Causality: The ring-opening of activated aziridines (e.g., N-tosyl) with amines is a well-established method for the synthesis of 1,2-diamines.[8][10] The reaction typically proceeds via an SN2 mechanism, leading to inversion of configuration at the center of nucleophilic attack. The regioselectivity (attack at the more or less substituted carbon) depends on the nature of the aziridine substituents and the reaction conditions. For a terminal aziridine, the attack is expected to occur at the less hindered carbon.

Step 3: Deprotection of the Protecting Group

The protecting group (e.g., tosyl) is removed to reveal the free amine.

-

Protocol (Detosylation):

-

Dissolve the protected diamine in a suitable solvent.

-

Treat with a reducing agent such as sodium naphthalenide or magnesium in methanol at reflux.

-

Work-up the reaction and purify the resulting chiral N-tert-butyl ethylenediamine.

-

Step 4: N-Cyclopropylation

The final cyclopropyl group is introduced, for example, by reductive amination as described in Route 1, Step 6.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Chiral Amino Alcohol | Route 2: Chiral Aziridine |

| Starting Material | Readily available chiral amino acids. | Chiral aziridines, may require synthesis. |

| Number of Steps | Generally longer (5-6 steps). | Potentially shorter (3-4 steps). |

| Key Challenge | Stereospecific conversion of the alcohol to an amine. | Regioselectivity of the aziridine ring-opening. |

| Stereocontrol | Established at the beginning, but needs to be maintained. | Dependent on the stereochemistry of the aziridine and the stereospecificity of the ring-opening. |

| Scalability | Potentially more scalable due to well-established reactions. | May be limited by the availability and stability of the chiral aziridine. |

Conclusion and Future Outlook

This technical guide has detailed two viable, albeit challenging, synthetic routes for the enantioselective preparation of N-tert-Butyl-N'-cyclopropyl ethylenediamine. Both pathways rely on fundamental and robust transformations in asymmetric synthesis. Route 1, commencing from a chiral amino alcohol, offers a more linear and perhaps more predictable approach in terms of stereochemical outcome, provided the conversion of the hydroxyl to the amino group proceeds with high fidelity. Route 2, utilizing a chiral aziridine, presents a more convergent and potentially shorter synthesis, with the critical step being the regioselective ring-opening.

The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the specific expertise of the research team. Further optimization of reaction conditions for each step will be crucial for achieving high yields and enantiopurity of the final product. The development of a catalytic asymmetric method that could directly introduce both the tert-butyl and cyclopropyl groups in a single step from a simple precursor remains a significant but highly desirable goal for future research in this area.

References

-

Yus, M., Nájera, C., & Foubelo, F. (2003). The role of 1,2-diamines in asymmetric synthesis. Tetrahedron: Asymmetry, 14(2-3), 147-182. [Link]

-

Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The chemistry of vicinal diamines. Angewandte Chemie International Edition, 37(19), 2580-2627. [Link]

-

Hu, X. E. (2004). Nucleophilic ring opening of aziridines. Tetrahedron, 60(12), 2701-2743. [Link]

-

Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical reviews, 88(2), 297-368. [Link]

-

Jacobsen, E. N. (2000). Asymmetric catalysis of epoxide ring-opening reactions. Accounts of Chemical Research, 33(6), 421-431. [Link]

-

G. I. Likhtenshtein, New Trends in Enzyme Catalysis and Biomimetic Chemical Reactions (Springer, Boston, 2007). [Link]

-

D'hooghe, M., & De Kimpe, N. (2006). The chemistry of 2-substituted aziridines. Chemical reviews, 106(11), 4425-4481. [Link]

-

Foubelo, F., Nájera, C., & Yus, M. (2015). Catalytic asymmetric synthesis of 1, 2-diamines. Chemical Society Reviews, 44(16), 5738-5807. [Link]

-

Zhou, Q. L. (Ed.). (2011). Privileged chiral ligands and catalysts. John Wiley & Sons. [Link]

-

Periasamy, M., & Sasikumar, M. (2006). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 60(5), 268-272. [Link]

-

P. I. Dalko, Ed. Comprehensive Enantioselective Organocatalysis: Catalysts, Reactions, and Applications (Wiley-VCH, Weinheim, 2013). [Link]

-

Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic reactions, 1, 1-714. [Link]

-

Ha, H. J., Lee, W. K., & Park, H. S. (2004). Regioselective ring opening of aziridines. Journal of the Korean Chemical Society, 48(5), 415-429. [Link]

Sources

- 1. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Regiodivergent ring opening of chiral aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. REGIOSELECTIVE RING OPENING REACTIONS OF AZIRIDINE-2-PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC AZOMETHINE YLIDE CYCLOADDITIONS AND AZA-HENRY REACTION [open.metu.edu.tr]

Methodological & Application

Application of "N-tert-Butyl-N'-cyclopropyl ethylenediamine" in medicinal chemistry

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the physicochemical rationale, synthetic protocols, and application strategies for N-tert-Butyl-N'-cyclopropyl ethylenediamine (CAS 1350726-25-6), a specialized unsymmetrical diamine linker.[1]

Optimizing Linker Stability and Physicochemical Properties in Small Molecule Inhibitors

Executive Summary

N-tert-Butyl-N'-cyclopropyl ethylenediamine represents a "privileged" structural motif in modern medicinal chemistry.[1] Unlike symmetrical ethylenediamines (e.g., N,N'-dimethyl), this unsymmetrical linker offers a unique solution to the "permeability-solubility paradox."

The tert-butyl group provides significant steric bulk, shielding the nitrogen from oxidative dealkylation and locking the ethylenediamine backbone into a preferred conformation. The cyclopropyl group acts as a bioisostere for isopropyl but with reduced basicity (

Physicochemical Rationale & SAR Logic

The "Goldilocks" Basicity

One of the primary failures in diamine-based drugs is hERG toxicity and phospholipidosis, often driven by high basicity (

-

Standard Diamines: N,N'-diethyl ethylenediamine has a

. -

Cyclopropyl Effect: The

-like character of the cyclopropyl carbon withdraws electron density from the nitrogen, lowering the -

Result: The resulting

(

Metabolic Blockade

-

Tert-Butyl: Prevents N-dealkylation via CYP450 isoforms because it lacks

-hydrogens.[1] -

Cyclopropyl: Blocks

-oxidation and reduces the rate of N-dealkylation compared to linear alkyl chains.[1]

Conformational Control

The steric clash between the bulky tert-butyl group and the ethylene backbone restricts free rotation, often pre-organizing the molecule into a bio-active conformation (e.g., a gauche effect) that lowers the entropic penalty of binding.

Visualizing the Strategic Application

The following decision tree illustrates when to select this specific linker over standard alternatives.

Figure 1: SAR Decision Tree for selecting N-tert-Butyl-N'-cyclopropyl ethylenediamine.

Validated Synthetic Protocols

Direct alkylation of ethylenediamine with tert-butyl halides and cyclopropyl halides yields statistical mixtures and is not recommended .[1] The following protocols ensure regioselectivity and high purity.

Protocol A: The "Amide Reduction" Route (Recommended)

This route is the most robust for scale-up, avoiding the instability of cyclopropanone.

Reagents:

-

Tert-butyl amine (Starting Material A)

-

Chloroacetyl chloride[1]

-

Cyclopropylamine (Starting Material B)[1]

-

Borane-Tetrahydrofuran complex (

) or

Step-by-Step Methodology:

-

Acylation (Step 1):

-

Amination (Step 2):

-

Dissolve the chloroacetamide intermediate in MeCN or DMF.

-

Add cyclopropylamine (3.0 eq) and

(2.0 eq).[1] Note: Excess cyclopropylamine prevents bis-alkylation.[1] -

Heat to 60°C for 4–6 hours.

-

Evaporate solvent and excess amine.[2] Partition between EtOAc/Water.

-

Yields N-tert-butyl-2-(cyclopropylamino)acetamide .[1]

-

-

Reduction (Step 3):

-

Dissolve the acetamide in anhydrous THF under

. -

Add

(1M solution, 3.0 eq) dropwise at 0°C. -

Reflux for 16 hours.[3]

-

Critical Quench: Cool to 0°C. Carefully add MeOH (excess) followed by 6M HCl. Reflux for 1 hour to break the amine-borane complex.[1]

-

Basify with NaOH to pH > 12. Extract with DCM.

-

Purification: Distillation (if oil) or formation of the oxalate salt for crystallization.[1]

-

Protocol B: Regioselective SNAr Coupling (Application)

Once the diamine is synthesized, it is often coupled to a heteroaryl chloride (e.g., a kinase hinge binder).

Scenario: Coupling to 2,4-dichloropyrimidine.

-

Differentiation: The cyclopropyl amine is less sterically hindered than the tert-butyl amine, but the tert-butyl amine is more nucleophilic due to inductive effects (+I).[1] However, steric hindrance usually dictates that the cyclopropyl nitrogen reacts first in

conditions if the electrophile is crowded. -

Condition:

-

Outcome: Expect the N'-cyclopropyl nitrogen to displace the chloride if the site is sterically accessible. If the electrophile is extremely hindered, the reaction may require higher temperatures or Pd-catalysis (Buchwald-Hartwig).[1]

Experimental Workflow Diagram

The following diagram visualizes the synthesis and subsequent application in a typical medicinal chemistry campaign.

Figure 2: Synthetic workflow from commodity chemicals to active pharmaceutical ingredient (API).

Analytical Characterization Data (Reference)

When validating the synthesized material, ensure the following spectral signatures are present:

| Method | Characteristic Signal | Interpretation |

| 1H NMR | Cyclopropyl ring protons (high field diagnostic).[1] | |

| 1H NMR | Tert-butyl methyl protons (intense singlet).[1] | |

| 1H NMR | Ethylene bridge protons ( | |

| 13C NMR | Cyclopropyl | |

| LC-MS | Exact mass confirmation ( |

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link[1]

-

Wuitschik, G., et al. (2010). Spirocyclic Motifs in Drug Discovery: Bioisosteres for tert-Butyl and Isopropyl Groups. Angewandte Chemie International Edition, 49(16), 2816-2850. Link[1]

-

Barnes-Seeman, D. (2012).[1] The role of the cyclopropyl group in drug discovery. Current Topics in Medicinal Chemistry, 12(12). Link

-

Meanwell, N. A. (2011).[4] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]

-

BenchChem Technical Data. (2025). Molecular Structure and Conformation of Substituted Ethylenediamines. Link[1]

Disclaimer: This protocol involves hazardous chemicals (alkyl halides, reducing agents).[1] All experiments must be conducted in a fume hood with appropriate PPE.

Sources

- 1. US20140256733A1 - Mixed lineage kinase inhibitors and method of treatments - Google Patents [patents.google.com]

- 2. PT108096B - BIOCIDES FUNCTIONALIZATION PROCESS FOR PROPERTY IN POLYMERIC MATRIXES - Google Patents [patents.google.com]

- 3. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Synthesis of N-Substituted Ethylenediamine Derivatives: An Application Guide for Researchers

Introduction

N-substituted ethylenediamine derivatives are a cornerstone of modern medicinal chemistry and drug development.[1] This structural motif is prevalent in a wide array of pharmacologically active compounds, including antihistamines, antipsychotics, and anticancer agents.[2] The vicinal diamine functionality provides a versatile scaffold for introducing molecular diversity and tailoring the physicochemical properties of drug candidates to optimize their efficacy and safety profiles. Furthermore, these derivatives serve as crucial intermediates in the synthesis of complex molecules and as ligands in coordination chemistry.[3][4]

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic strategies for preparing N-substituted ethylenediamine derivatives. We will delve into the mechanistic underpinnings of each method, present detailed, step-by-step protocols, and offer expert insights into the selection of appropriate synthetic routes based on substrate scope, functional group tolerance, and desired substitution patterns.

Strategic Approaches to N-Substitution

The synthesis of N-substituted ethylenediamines can be broadly categorized into several key methodologies, each with its own set of advantages and limitations. The choice of strategy is often dictated by the nature of the desired substituent (alkyl, aryl, etc.), the desired degree of substitution (mono-, di-, tri-, or tetra-substituted), and the presence of other functional groups in the starting materials.

Herein, we will explore the following key synthetic transformations:

-

Direct Alkylation of Amines: A classical and straightforward approach involving the reaction of ethylenediamine or its derivatives with alkylating agents.

-

Reductive Amination: A highly versatile and controlled method for introducing alkyl groups via the reaction of an amine with a carbonyl compound.

-

The Gabriel Synthesis: A robust method for the synthesis of primary amines, adaptable for the preparation of mono-N-substituted ethylenediamines while avoiding overalkylation.

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl and N-heteroaryl ethylenediamine derivatives.

-

Ring-Opening of Three-Membered Rings: Utilizing strained heterocycles like aziridines as precursors to vicinal diamines.

Method 1: Direct Alkylation of Amines with Alkyl Halides

Direct alkylation is a fundamental method for the formation of C-N bonds.[5] The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide.[6]

Causality of Experimental Choices:

The primary challenge in the direct alkylation of ethylenediamine is controlling the degree of substitution. The initial mono-alkylated product is often more nucleophilic than the starting diamine, leading to the formation of di-, tri-, and even tetra-alkylated products.[7] To favor mono-alkylation, a large excess of ethylenediamine is typically used to increase the statistical probability of the alkyl halide reacting with the starting material rather than the product. The choice of solvent is also critical; polar aprotic solvents like DMF or THF are commonly used to dissolve the reactants and facilitate the SN2 reaction.[5] A base is often added to neutralize the hydrogen halide formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.

General Workflow for Direct Alkylation:

Caption: General workflow for the direct alkylation of ethylenediamine.

Detailed Protocol: Synthesis of N-Benzylethylenediamine

This protocol describes the mono-N-alkylation of ethylenediamine with benzyl chloride.

Materials:

-

Ethylenediamine (anhydrous)

-

Benzyl chloride

-

Sodium carbonate (Na₂CO₃)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethylenediamine (10 equivalents) and anhydrous acetonitrile.

-

Addition of Base: Add sodium carbonate (2 equivalents) to the stirred solution.

-

Addition of Alkylating Agent: Slowly add benzyl chloride (1 equivalent) to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure N-benzylethylenediamine.

Data Summary:

| Parameter | Value |

| Ethylenediamine:Benzyl Chloride Ratio | 10:1 (mol/mol) |

| Base | Sodium Carbonate |

| Solvent | Acetonitrile |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | 50-70% |

Method 2: Reductive Amination

Reductive amination is a highly versatile and controlled method for the N-alkylation of amines.[8] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.[9] This one-pot procedure is widely favored in medicinal chemistry due to its high efficiency, broad substrate scope, and the ability to avoid over-alkylation.[8][10]

Causality of Experimental Choices:

The key to a successful reductive amination is the choice of the reducing agent. The reducing agent must be capable of reducing the iminium ion intermediate faster than the starting carbonyl compound.[11] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose as they are mild and selective reducing agents.[8][10] The reaction is typically carried out in a solvent that can facilitate both the imine formation and the reduction step, such as dichloromethane (DCM), dichloroethane (DCE), or methanol.[10] For less reactive carbonyl compounds, a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can be added to drive the imine formation equilibrium forward.[10]

General Workflow for Reductive Amination:

Caption: General workflow for reductive amination.

Detailed Protocol: Synthesis of N,N'-Dibenzylethylenediamine

This protocol describes the double reductive amination of ethylenediamine with benzaldehyde.

Materials:

-

Ethylenediamine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve ethylenediamine (1 equivalent) and benzaldehyde (2.2 equivalents) in DCM.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the di-imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (2.5 equivalents) portion-wise to the stirred solution.

-

Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed (typically 4-12 hours), as monitored by TLC.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the residue via flash column chromatography on silica gel to isolate N,N'-dibenzylethylenediamine.

Data Summary:

| Parameter | Value |

| Reducing Agent | Sodium triacetoxyborohydride |

| Solvent | Dichloromethane |

| Reaction Temperature | Room Temperature |

| Reaction Time | 4-12 hours |

| Typical Yield | 80-95% |

Method 3: The Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, which can be adapted for the synthesis of mono-N-substituted ethylenediamines.[12][13] This method utilizes potassium phthalimide as an ammonia surrogate, which undergoes N-alkylation with an alkyl halide.[14] The key advantage of the Gabriel synthesis is the prevention of overalkylation, as the phthalimide nitrogen is significantly less nucleophilic after the initial alkylation.[7][15]

Causality of Experimental Choices:

The first step involves the deprotonation of phthalimide with a base like potassium hydroxide to form the highly nucleophilic potassium phthalimide.[12] The N-alkylation step is an SN2 reaction, and thus works best with primary and unhindered secondary alkyl halides.[7] The final step is the cleavage of the N-alkylphthalimide to release the primary amine. This is typically achieved by hydrazinolysis using hydrazine hydrate (the Ing-Manske procedure), which is milder than the traditional acidic or basic hydrolysis.[13]

General Workflow for Gabriel Synthesis:

Caption: General workflow for the Gabriel synthesis.

Detailed Protocol: Synthesis of N-(2-Aminoethyl)piperidine

This protocol outlines the synthesis of a mono-N-substituted ethylenediamine derivative using a variation of the Gabriel synthesis starting with N-(2-bromoethyl)phthalimide.

Materials:

-

N-(2-Bromoethyl)phthalimide

-

Piperidine

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

N-Alkylation: In a round-bottom flask, dissolve N-(2-bromoethyl)phthalimide (1 equivalent) and piperidine (1.1 equivalents) in ethanol.

-

Reaction: Heat the mixture to reflux for 3-5 hours.

-

Hydrazinolysis: After cooling, add hydrazine hydrate (3 equivalents) to the reaction mixture and reflux for an additional 12 hours. A precipitate of phthalhydrazide will form.

-

Work-up: Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.

-

Acidification and Extraction: Acidify the filtrate with concentrated HCl and then extract with diethyl ether to remove any non-basic impurities.

-

Basification and Extraction: Make the aqueous layer basic with a concentrated NaOH solution and extract the product with diethyl ether.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude N-(2-aminoethyl)piperidine by vacuum distillation.

Data Summary:

| Parameter | Value |

| Alkylating Agent | N-(2-Bromoethyl)phthalimide |

| Nucleophile | Piperidine |

| Cleavage Reagent | Hydrazine Hydrate |

| Solvent | Ethanol |

| Typical Yield | ~55% overall[1] |

Method 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between amines and aryl or heteroaryl halides (or triflates).[16] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope, excellent functional group tolerance, and generally mild reaction conditions.

Causality of Experimental Choices:

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[16] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) being highly effective.[17] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the deprotonation of the amine in the catalytic cycle.[17] Anhydrous and oxygen-free conditions are essential to prevent the deactivation of the palladium catalyst.

General Workflow for Buchwald-Hartwig Amination:

Caption: General workflow for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N-Phenylethylenediamine

This protocol describes the mono-N-arylation of ethylenediamine with bromobenzene.

Materials:

-

Ethylenediamine

-

Bromobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous and degassed)

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Magnetic stirrer and stir bar

-

Inert gas (argon or nitrogen) supply

-

Standard work-up and purification equipment

Step-by-Step Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equivalents) and BINAP (0.03 equivalents).

-

Addition of Reactants: To the flask, add NaOtBu (1.4 equivalents), bromobenzene (1 equivalent), and anhydrous, degassed toluene.

-

Addition of Amine: Add a large excess of ethylenediamine (10 equivalents) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

-

Extraction: Wash the filtrate with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Data Summary:

| Parameter | Value |

| Catalyst System | Pd(OAc)₂ / BINAP |

| Base | Sodium tert-butoxide |

| Solvent | Toluene |

| Reaction Temperature | 100 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 60-80% |

Purification and Characterization

Purification:

The purification of N-substituted ethylenediamine derivatives often depends on their physical properties.

-

Distillation: For liquid products with sufficient thermal stability, vacuum distillation is an effective method for purification.[18]

-

Column Chromatography: This is a versatile technique for purifying both liquid and solid products. For basic amines, it is often beneficial to add a small amount of a volatile base (e.g., triethylamine or methanolic ammonia) to the eluent to prevent tailing and improve separation on silica gel.[4][19] Alternatively, basic alumina can be used as the stationary phase.[1]

-

Crystallization: Solid derivatives can be purified by recrystallization from an appropriate solvent system.

Characterization:

The structure and purity of the synthesized derivatives should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation.[6][14] Key features to analyze include the chemical shifts of the protons and carbons adjacent to the nitrogen atoms, the integration of the signals to confirm the proton count, and the splitting patterns which provide information about neighboring protons.[2][6][20]

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can aid in structural determination through fragmentation patterns.

-

Infrared (IR) Spectroscopy: Useful for identifying the presence of N-H bonds (for primary and secondary amines) and other functional groups in the molecule.

Conclusion

The synthesis of N-substituted ethylenediamine derivatives is a critical endeavor in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of several robust and versatile synthetic methodologies. By understanding the underlying principles and following the detailed protocols, researchers can confidently and efficiently prepare a wide range of these valuable compounds for their specific applications. The choice of synthetic route should be carefully considered based on the desired substitution pattern, the nature of the available starting materials, and the required scale of the synthesis.

References

-

Yao, R.-S., et al. (2010). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 22(8), 6427-6433. [Link]

-

Wikipedia. (2023). Amine alkylation. [Link]

-

Chemistry LibreTexts. (2023). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Chemistry Steps. (2024). Reductive Amination. [Link]

-

Semantic Scholar. (2021). Alkylative Aziridine Ring-Opening Reactions. [Link]

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

-

Fisher Scientific. (n.d.). Amination. [Link]

-

Beilstein Journal of Organic Chemistry. (2012). Synthesis and ring openings of cinnamate-derived N-unfunctionalised aziridines. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

ResearchGate. (2018). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]

-

ScienceDirect. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

-

The Journal of Organic Chemistry. (1953). N,N'-SUBSTITUTED ETHYLENEDIAMINE DERIVATIVES. [Link]

-

The Journal of Organic Chemistry. (1953). N-SUBSTITUTED ETHYLENEDIAMINES. [Link]

-

ResearchGate. (2013). ChemInform Abstract: Ring Opening of a Trisubstituted Aziridine with Amines: Regio- and Stereoselective Formation of Substituted 1,2-Diamines. [Link]

-

HPLC. (n.d.). Separation of N-(o-Tolyl)ethylenediamine on Newcrom R1 HPLC column. [Link]

-

University of Calgary. (n.d.). Ch22: Reductive amination. [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

-

University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]

-

American Chemical Society. (2019). Synthesis and characterization of ethylenediamine derivatized ligands and their platinum complexes. [Link]

-

Wiley Online Library. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. [Link]

-

ResearchGate. (2012). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. [Link]

-

PubMed. (2019). Design, synthesis and biological activity of a novel ethylenediamine derivatives as H1 receptor antagonists. [Link]

-

YouTube. (2023). NMR Spectroscopy Interpretation (Example). [Link]

-

ResearchGate. (2015). Is there any negative impact of diethyl amine while using in column chromatography?. [Link]

-

Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

-

ResearchGate. (2011). Synthetic Routes to N-Heterocyclic Carbene Precursors. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Lab Reporter [fishersci.co.uk]

- 6. azooptics.com [azooptics.com]

- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. echemi.com [echemi.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. scribd.com [scribd.com]

- 19. biotage.com [biotage.com]

- 20. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the N-alkylation of ethylenediamine, a critical transformation in synthetic organic chemistry. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for N-alkylation of ethylenediamine?

There are two main strategies for the N-alkylation of ethylenediamine:

-

Direct Alkylation: This classic method involves the reaction of ethylenediamine with an alkylating agent, such as an alkyl halide.[1] While straightforward, it is often difficult to control the degree of alkylation, leading to mixtures of mono-, di-, tri-, and even tetra-substituted products. Over-alkylation is a common challenge because the product amine can also react with the alkylating agent.[1]

-

Reductive Amination: This is often the preferred method for achieving controlled mono-alkylation.[2] It involves the reaction of ethylenediamine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the desired N-alkylated product.[3] This method offers higher selectivity and is considered a greener chemical process.[2]

Q2: How can I favor mono-N-alkylation over polysubstitution in direct alkylation?

Controlling selectivity in direct alkylation is a significant challenge. Here are key strategies:

-

Excess Ethylenediamine: Using a large excess of ethylenediamine (EDA) relative to the alkylating agent can statistically favor the formation of the mono-alkylated product.[4] A molar ratio of EDA to ethyl halide of about 1-20:1 has been reported.[5]

-

Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration, reducing the likelihood of the already-formed mono-alkylated product reacting further.

-

Protecting Groups: A more controlled but multi-step approach involves protecting one of the amine groups of ethylenediamine with a protecting group like tert-butyloxycarbonyl (Boc).[6] This allows for the selective alkylation of the unprotected amine, followed by deprotection to yield the mono-alkylated product.[7]

Q3: What are the best reducing agents for the reductive amination of ethylenediamine?

The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the imine intermediate without reducing the starting carbonyl compound.[8]

| Reducing Agent | Advantages | Disadvantages |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild, effective, and often the preferred choice.[4] | Can be more expensive than other borohydrides. |

| Sodium cyanoborohydride (NaBH₃CN) | Effective, especially at weakly acidic pH.[9] | Highly toxic (releases HCN gas in acidic conditions). Requires careful handling. |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | "Green" method, high yielding.[10] | Requires specialized high-pressure equipment. |

Q4: What solvents are recommended for N-alkylation of ethylenediamine?

The choice of solvent depends on the specific reaction method and reagents.

-

Direct Alkylation: Polar aprotic solvents like acetonitrile and dimethylformamide (DMF) are commonly used.[11] However, be cautious with DMF at high temperatures as it can decompose to produce dimethylamine.[4] More stable alternatives include 1,4-dioxane.[4][12]

-

Reductive Amination: Solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), and methanol are often employed.[4][13]

Troubleshooting Guide

This section addresses common issues encountered during the N-alkylation of ethylenediamine.

Issue 1: Low Yield of the Desired N-Alkylated Product

Potential Causes:

-

Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated reagents.

-

Side Reactions: Competing reactions, such as the formation of byproducts, can consume starting materials and reduce the yield of the desired product.[14]

-

Product Decomposition: The product may be unstable under the reaction conditions, especially at elevated temperatures.[4]

-

Losses During Workup: Significant amounts of product can be lost during extraction, washing, and purification steps.[15]

Troubleshooting Steps:

-

Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.

-

Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition.[4] Experiment with a range of temperatures to find the optimal balance.

-

Verify Reagent Quality: Ensure that all reagents, especially the alkylating agent and reducing agent, are pure and active.

-

Careful Workup: Minimize losses during workup by performing extractions with an adequate volume of solvent and carefully separating the layers.[15]

Issue 2: Formation of Polysubstituted Byproducts

This is a particularly common problem in direct alkylation methods.

Potential Causes:

-

High Reactivity of Mono-alkylated Product: The initially formed mono-N-alkylated ethylenediamine is often more nucleophilic than ethylenediamine itself, making it prone to further alkylation.

-

Incorrect Stoichiometry: An insufficient excess of ethylenediamine relative to the alkylating agent will favor polysubstitution.

Troubleshooting Steps:

-

Increase the Excess of Ethylenediamine: As a rule of thumb, start with at least a 5 to 10-fold molar excess of ethylenediamine.

-

Switch to Reductive Amination: This is the most reliable way to achieve selective mono-alkylation.[2]

-

Consider a Protecting Group Strategy: For valuable substrates where using a large excess of ethylenediamine is not feasible, a protecting group approach is recommended.[6]

Issue 3: Difficulties in Product Isolation and Purification

Potential Causes:

-

Similar Polarity of Products and Byproducts: The desired product, unreacted starting materials, and polysubstituted byproducts may have very similar polarities, making separation by column chromatography challenging.[4]

-

Product Tailing on Silica Gel: Amines are basic and can interact strongly with the acidic silica gel, leading to broad peaks and poor separation during column chromatography.

-

Formation of an Azeotrope: The product may form a constant boiling mixture (azeotrope) with the solvent or unreacted starting materials, making purification by distillation difficult.[16]

Troubleshooting Steps:

-

Acid-Base Extraction: Perform an initial acid-base extraction to separate the basic amine products from non-basic impurities.

-

Optimize Column Chromatography:

-

Add a Base to the Eluent: Adding a small amount of a tertiary amine like triethylamine (0.5-1%) to the mobile phase can help to reduce tailing on silica gel.[4]

-

Use Alumina: Basic alumina can be a better stationary phase for the purification of basic compounds.

-

-

Vacuum Distillation: For thermally stable products, vacuum distillation can be an effective purification method.[4]

-

Azeotropic Distillation: If an azeotrope is suspected, adding a different solvent can sometimes break the azeotrope and allow for separation.[16]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general procedure for the mono-N-alkylation of ethylenediamine with an aldehyde.

-

Dissolve Ethylenediamine: In a round-bottom flask, dissolve a significant excess of ethylenediamine (e.g., 5-10 equivalents) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4]

-

Aldehyde Addition: Add the aldehyde (1 equivalent) to the solution and stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[4]

-

Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.

-

Add Reducing Agent: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise, ensuring the temperature remains low.[4]

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] Extract the aqueous layer with an organic solvent (e.g., DCM). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or alumina, or by vacuum distillation.

Visualizations

Reaction Workflow: Reductive Amination

Caption: General workflow for the reductive amination of ethylenediamine.

Troubleshooting Logic: Low Product Yield

Caption: Decision tree for troubleshooting low yield in N-alkylation reactions.

References

- Huang, J.-M., Xu, L.-F., Qian, C., & Chen, X.-Z. (2012). N-alkylation of ethylenediamine with alcohols catalyzed by CuO–NiO/γ-Al2O3. Chemical Papers, 66(4).

- Sciencemadness.org. (2022, March 3).

- BenchChem. (2025). Optimization of reaction conditions for N-Ethyl-N-phenylethylenediamine.

- MDPI. (n.d.). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review.

- ResearchGate. (n.d.).

- Wikipedia. (n.d.).

- Google Patents. (n.d.).

- Wikipedia. (n.d.). Ethylenediamine.

- ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

- Google Patents. (n.d.).

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (n.d.).

- Wikipedia. (n.d.).

- Drugs.com. (n.d.).

- Reagent Guide. (2026, February 8).

- Chemistry LibreTexts. (2023, January 22).

- Slideshare. (n.d.).

- Unknown Source. (n.d.). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid.

- ACS Omega. (2024, April 16). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review.

- Google Patents. (n.d.). HU182922B - Process for preparing n-ethyl-ethylene-diamine.

- Wiley Online Library. (2010, November 19).

- Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines.

- ChemRxiv. (n.d.).

- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.